molecular formula C9H6FN B067048 4-Fluorocubane-1-carbonitrile CAS No. 167496-76-6

4-Fluorocubane-1-carbonitrile

Cat. No.: B067048
CAS No.: 167496-76-6
M. Wt: 147.15 g/mol
InChI Key: WZXUREDBHUZEQF-UHFFFAOYSA-N
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Description

4-Fluorocubane-1-carbonitrile is a highly strained cubane derivative featuring a fluorine substituent and a nitrile (-CN) group at positions 4 and 1 of the cubane framework, respectively. Cubane’s unique cubic geometry imposes significant steric strain, which often enhances reactivity and thermal instability compared to planar aromatic or aliphatic systems. The introduction of electronegative fluorine and the electron-withdrawing nitrile group further modulates its electronic properties, making it a candidate for specialized applications in medicinal chemistry, materials science, or high-energy materials .

Properties

CAS No.

167496-76-6

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

4-fluorocubane-1-carbonitrile

InChI

InChI=1S/C9H6FN/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7H

InChI Key

WZXUREDBHUZEQF-UHFFFAOYSA-N

SMILES

C(#N)C12C3C4C1C5C2C3C45F

Canonical SMILES

C(#N)C12C3C4C1C5C2C3C45F

Synonyms

Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonitrile, 4-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluorocubane-1-carbonitrile with fluorinated nitriles from the evidence, focusing on molecular features and properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Ring System Melting Point (°C) Key Applications/Properties
This compound C₈H₄FN 149.13 (calc.) Fluorine, nitrile Cubane N/A High strain, potential explosives
4-Fluoro-1H-indole-3-carbonitrile C₉H₅FN₂ 160.15 Fluorine, nitrile Indole N/A Pharmaceutical intermediates
2-amino-5-(4-fluorophenyl)furan-3-carbonitrile C₁₁H₈FN₂O 215.19 (calc.) Fluorophenyl, nitrile, amine Furan N/A Bioactive molecule synthesis
Perfluoroisobutyronitrile (C4-FN) C₄F₇N 195.05 Fluorine, nitrile Branched perfluoroalkane N/A High-voltage insulating gas
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile C₁₄H₇ClNO 257.67 Chlorine, methoxy, nitrile Dibenzofuran N/A Organic synthesis intermediate

Key Observations :

  • Ring Strain : The cubane framework in This compound introduces exceptional strain (~167 kcal/mol in cubane), likely enhancing reactivity compared to less-strained systems like indole or furan derivatives .
  • Electronic Effects : Fluorine and nitrile groups in all compounds increase polarity and electron-withdrawing character. For example, C4-FN’s perfluorination enhances dielectric strength, making it suitable for electrical insulation .
  • Thermal Stability : Cubane derivatives are typically less thermally stable than aromatic nitriles (e.g., indole or dibenzofuran systems) due to strain-induced decomposition pathways .

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